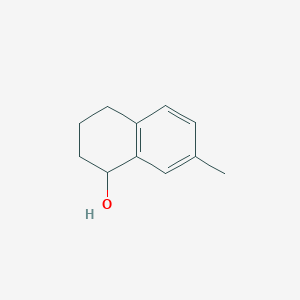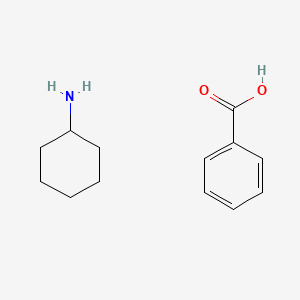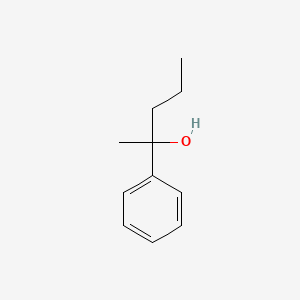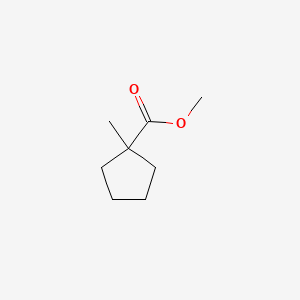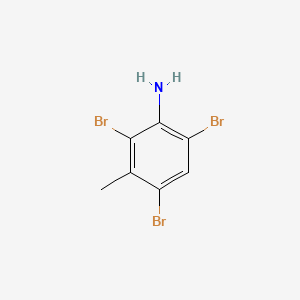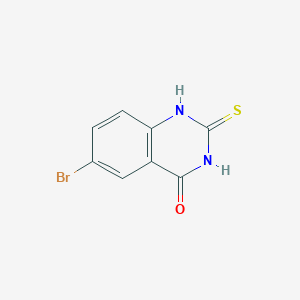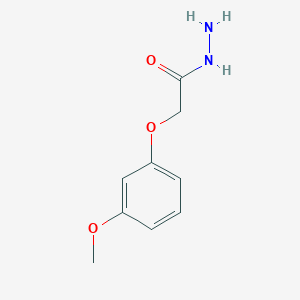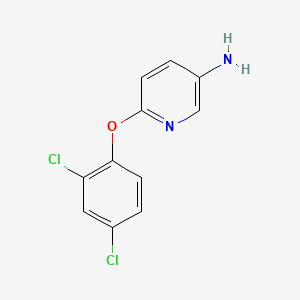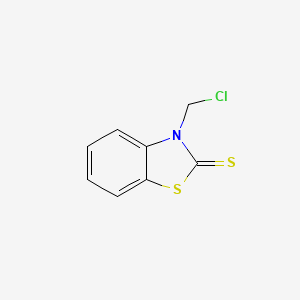![molecular formula C27H26N2O2 B1597487 2,2-Bis[4-(3-aminophenoxy)phenyl]propane CAS No. 87880-61-3](/img/structure/B1597487.png)
2,2-Bis[4-(3-aminophenoxy)phenyl]propane
Descripción general
Descripción
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a diamino monomer with a diphenoxy-phenyl core . It has two amine groups at both ends, which allows it to be cross-linked with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .
Synthesis Analysis
The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane involves the cross-linking of the molecule with carboxylic acids or carboxylic dianhydrides . This process is used to synthesize polyimides .Molecular Structure Analysis
The molecular formula of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane is C27H26N2O2 . It has a diphenoxy-phenyl core with two amine groups at both ends .Chemical Reactions Analysis
The chemical reactions involving 2,2-Bis[4-(4-aminophenoxy)phenyl]propane primarily involve its cross-linking with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .Physical And Chemical Properties Analysis
2,2-Bis[4-(4-aminophenoxy)phenyl]propane is a solid at 20°C . It has a melting point of 128.0 to 131.0°C . It is soluble in acetone . .Aplicaciones Científicas De Investigación
Synthesis Methods
- Synthesis Process and Advancements : 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane is synthesized from alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Different methods for its reduction and the corresponding advantages and disadvantages are discussed, highlighting aspects such as reaction conditions, yield, purity, and suitability for large-scale production (Liang Tai-shuo, 2010).
Applications in Polymer Chemistry
- Polyimide Synthesis : This compound serves as a monomer for polyimide synthesis. One study reported its preparation with a high overall yield and purity, emphasizing its role in creating high-performance materials (Jin Li-qing, 2008).
- Bismaleimide and Nanoclay Blending : Bisphenol-A-based bismaleimide was synthesized using this compound, and its blends with various nanoclays were studied. Thermal properties of these blends were investigated, showing improvements in thermal stability and char formation (C. Vijayakumar et al., 2011).
Environmental and Bioremediation Studies
- Bioremediation of Bisphenol A : The compound's role in the bioremediation of Bisphenol A, an environmental pollutant, has been explored. A study highlighted its degradation using a laccase from Fusarium incarnatum UC-14, emphasizing the effectiveness of this approach in reducing Bisphenol A levels (Urvish Chhaya, A. Gupte, 2013).
Advanced Material Development
- Fluorinated Polyimide Synthesis : A novel fluorinated diamine monomer was prepared from this compound, leading to the synthesis of polyimides with remarkable properties like high thermal stability, tensile strength, and good solubility in polar solvents (Chin‐Ping Yang et al., 2005).
- Polyimide Films with Enhanced Mechanical Properties : Polyimides derived from this compound and various dianhydrides were studied, revealing materials with high tensile strength and thermal stability. These polyimides show potential for applications requiring robust and durable materials (D. Liaw et al., 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[2-[4-(3-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRFBMFAUFUULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366856 | |
| Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(3-aminophenoxy)phenyl]propane | |
CAS RN |
87880-61-3 | |
| Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

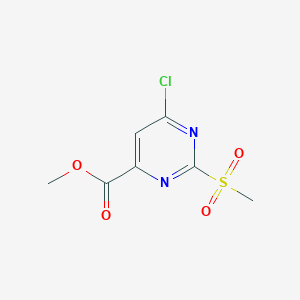
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
